4-(2-Cloroethyl)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

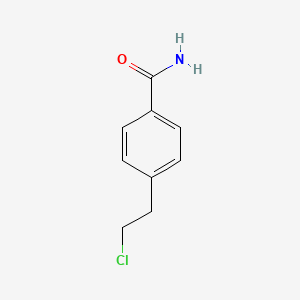

4-(2-Chloroethyl)benzamide is an organic compound with the molecular formula C9H10ClNO It is characterized by a benzamide structure with a 2-chloroethyl substituent at the para position of the benzene ring

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of 4-(2-Chloroethyl)benzamide is in cancer therapy. It has been shown to act as a potent inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression related to cancer progression. Studies demonstrate that this compound exhibits selective inhibition against HDAC1, HDAC2, and HDAC3, with IC50 values indicating strong potency compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .

Case Study:

In a study involving HepG2 liver cancer cells, 4-(2-Chloroethyl)benzamide induced G2/M phase arrest and promoted apoptosis, contributing to its antitumor effects. The compound's efficacy was further enhanced when used in combination with other chemotherapeutic agents .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial growth by inhibiting specific enzymes essential for bacterial survival.

Data Table: Antimicrobial Efficacy of 4-(2-Chloroethyl)benzamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Klebsiella pneumoniae | 45 µg/mL |

This table illustrates the compound's potential as an antibacterial agent, particularly in clinical settings where resistant strains are prevalent .

Herbicidal Activity

4-(2-Chloroethyl)benzamide has been identified as a potential herbicide due to its ability to selectively inhibit weed growth while sparing crop plants. Research indicates that it acts through pre-emergence and post-emergence applications, demonstrating high selectivity against various weed species.

Case Study:

In field trials, formulations containing 4-(2-Chloroethyl)benzamide showed significant efficacy in controlling broadleaf weeds without adversely affecting surrounding crops . The results from these trials underscore its viability as an environmentally friendly herbicide alternative.

Mechanistic Insights

The biological activities of 4-(2-Chloroethyl)benzamide can be attributed to its structural properties that allow it to interact with specific molecular targets within cells. For instance, its ability to inhibit HDACs leads to alterations in histone acetylation status, ultimately affecting gene expression patterns associated with cell cycle regulation and apoptosis .

Mecanismo De Acción

- HDACs are enzymes responsible for epigenetic regulation by removing acetyl groups from histone proteins and nonhistone proteins .

- Increased histone acetylation influences chromatin structure, allowing for more accessible DNA and altered gene expression .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethyl)benzamide typically involves the reaction of 4-aminobenzamide with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate chloroethylamine, which subsequently reacts with the benzamide to form the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(2-Chloroethyl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Chloroethyl)benzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or hydroxides, leading to the formation of corresponding substituted benzamides.

Oxidation: The compound can be oxidized to form 4-(2-chloroethyl)benzoic acid under strong oxidizing conditions.

Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents like dimethyl sulfoxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: Substituted benzamides.

Oxidation: 4-(2-chloroethyl)benzoic acid.

Reduction: 4-(2-chloroethyl)benzylamine.

Comparación Con Compuestos Similares

4-(2-Bromoethyl)benzamide: Similar structure but with a bromo substituent instead of chloro.

4-(2-Iodoethyl)benzamide: Contains an iodo substituent.

4-(2-Fluoroethyl)benzamide: Contains a fluoro substituent.

Comparison: 4-(2-Chloroethyl)benzamide is unique due to the specific reactivity of the chloroethyl group, which allows for selective nucleophilic substitution reactions. The chloro substituent provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. In contrast, the bromo and iodo analogs are more reactive but less stable, while the fluoro analog is less reactive but more stable.

Actividad Biológica

4-(2-Chloroethyl)benzamide, also known as 4-Chloro-n-(2-chloroethyl)benzamide, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-Chloroethyl)benzamide includes a benzamide moiety substituted with a chloroethyl group. This structure allows it to engage in various biochemical interactions, particularly with nucleophilic sites in proteins and DNA, leading to significant biological effects.

The primary mechanism of action for 4-(2-Chloroethyl)benzamide involves the formation of covalent bonds with nucleophilic sites within cellular targets. This interaction disrupts essential biological processes, ultimately inhibiting cell growth and proliferation. The chloroethyl group is particularly reactive, facilitating these interactions and enhancing the compound's efficacy against various pathogens and cancer cells.

Biological Activities

Research has demonstrated that 4-(2-Chloroethyl)benzamide exhibits several notable biological activities:

- Antitumor Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer, and prostate cancer. In vitro studies revealed an IC50 value of 1.30 μM against HepG2 cells, indicating potent antitumor properties .

- Histone Deacetylase Inhibition : It acts as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3, which plays a critical role in cancer progression. The compound demonstrated class I selectivity with an IC50 value of 95.48 nM against HDAC3 .

- Antimicrobial Activity : In addition to its anticancer properties, 4-(2-Chloroethyl)benzamide has shown efficacy against mycobacteria, bacteria, and fungi, making it a candidate for further exploration in antimicrobial therapy.

Toxicity and Safety

Despite its promising biological activities, toxicity studies indicate that 4-(2-Chloroethyl)benzamide can be harmful. The compound has an LD50 value of 870 mg/kg in mice, with potential for liver damage, kidney damage, and hematological toxicity depending on exposure duration and route. Therefore, careful consideration of dosage and administration routes is essential in therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of 4-(2-Chloroethyl)benzamide in various therapeutic contexts:

- In Vivo Studies : In xenograft models using HepG2 cells, treatment with this compound resulted in tumor growth inhibition rates of approximately 48.89%, comparable to established HDAC inhibitors like SAHA .

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with 4-(2-Chloroethyl)benzamide led to increased apoptosis rates in HepG2 cells, suggesting that the compound promotes cell death through caspase activation pathways .

Comparative Analysis Table

| Biological Activity | IC50 Value | Mechanism | Notes |

|---|---|---|---|

| Antitumor (HepG2 cells) | 1.30 μM | HDAC inhibition | Promotes apoptosis via caspase activation |

| HDAC3 Inhibition | 95.48 nM | Enzyme inhibition | Selective for class I HDACs |

| Antimicrobial | Varies | Disruption of microbial cell functions | Effective against mycobacteria and fungi |

Propiedades

IUPAC Name |

4-(2-chloroethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUXYMFEDSBICD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.